6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one
Overview
Description
6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C8H9NO It is a derivative of cyclohexa-2,4-dienone, featuring an aminoethylidene group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one typically involves the photochemical ring cleavage of cyclohexa-2,4-dienones. This process can be initiated by UV or visible light, generating ketenes that react with amines to form the desired product . The reaction is often carried out in ethanol or ethanol-DMSO mixtures at temperatures below 38°C to prevent polymerization and ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical synthesis process. This would require specialized equipment to handle the photolysis and subsequent reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aminoethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce more saturated compounds.
Scientific Research Applications
6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one involves its ability to undergo photochemical reactions, generating reactive intermediates such as ketenes . These intermediates can then react with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-dien-1-one: A parent compound with similar structural features but lacking the aminoethylidene group.
6-(1-Anilinoethylidene)cyclohexa-2,4-dien-1-one: A derivative with an anilino group instead of an amino group.
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one: Another derivative with a cyclohexylamino group.
Uniqueness
6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one is unique due to its specific aminoethylidene substitution, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it valuable for specialized research and industrial applications.
Properties
IUPAC Name |
2-ethanimidoylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(9)7-4-2-3-5-8(7)10/h2-5,9-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSGWSCDPKERE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501991 | |
Record name | 6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21895-22-7 | |
Record name | 2-(1-Iminoethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21895-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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